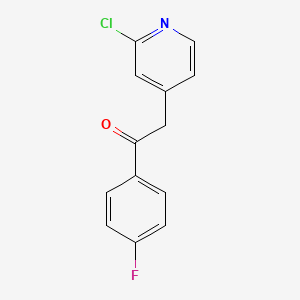

2-(2-Chloropyridin-4-yl)-1-(4-fluorophenyl)ethanone

Número de catálogo B8579351

Peso molecular: 249.67 g/mol

Clave InChI: YELDSRZWSMAJAM-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US07582660B2

Procedure details

n-BuLi (15% strength solution in n-hexane, 45 ml, 104 mmol) was added dropwise to a solution, cooled to −85° C., of diisopropylamine (15 ml, 106 mmol) in abs. THF (150 ml) in a double-necked flask which had been dried by heating and flushed with argon: temperature increase to −50° C. After the addition had ended, the light-yellow solution was stirred at −85° C for 55 min. At −85° C., a solution of 2-chloro-4-methylpyridine (2-chloro-γ-picoline, 8.6 g; 68 mmol) in abs. THF (75 ml) was added dropwise to this initial charge: temperature increase to −50° C., initial change of color to purple. After the addition had ended, the reaction mixture was stirred at −85° C. for 1 h, and a solution of 20 (12.4 g; 68 mmol) in abs. THF (75 ml) was added at this temperature over a period of 3 min: temperature increase to −60° C. The purple slurry of the reaction mixture was stirred at −85° C. for 1 h and then, over a period of 1 h, warmed to 0° C. The mixture was poured into saturated NaCl solution (300 ml) which had been covered with ethyl acetate (300 ml). The organic phase was removed and the aqueous phase was extracted with ethyl acetate (2×250 ml) and a little brown foamy precipitate of 1,3-bis-(2-chloropyridin-4-yl)-2-(4-fluorophenyl)propan-2-ol separated off at the interface. The combined organic extract was washed with saturated NaCl solution, dried over NaSO4 and concentrated. The oily residue was taken up in a little tert-butyl methyl ether and stored at 4° C. overnight. The crystals were filtered off and dried.

Identifiers

|

REACTION_CXSMILES

|

[Li]CCCC.C(NC(C)C)(C)C.[Cl:13][C:14]1[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][N:15]=1.[F:21][C:22]1[CH:33]=[CH:32][C:25]([C:26](N(OC)C)=[O:27])=[CH:24][CH:23]=1.[Na+].[Cl-]>C(OCC)(=O)C.C1COCC1>[Cl:13][C:14]1[CH:19]=[C:18]([CH2:20][C:26]([C:25]2[CH:32]=[CH:33][C:22]([F:21])=[CH:23][CH:24]=2)=[O:27])[CH:17]=[CH:16][N:15]=1 |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

45 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Li]CCCC

|

Step Two

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

8.6 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=CC(=C1)C

|

Step Four

|

Name

|

|

|

Quantity

|

12.4 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=C(C(=O)N(C)OC)C=C1

|

Step Five

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Cl-]

|

Step Six

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Seven

|

Name

|

|

|

Quantity

|

75 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Eight

|

Name

|

|

|

Quantity

|

75 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the light-yellow solution was stirred at −85° C for 55 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

THF (150 ml) in a double-necked flask which had been dried

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flushed with argon

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At −85° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

this initial charge

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

temperature increase to −50° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was stirred at −85° C. for 1 h

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

temperature increase to −60° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The purple slurry of the reaction mixture was stirred at −85° C. for 1 h

|

|

Duration

|

1 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

over a period of 1 h

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed to 0° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase was removed

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase was extracted with ethyl acetate (2×250 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a little brown foamy precipitate of 1,3-bis-(2-chloropyridin-4-yl)-2-(4-fluorophenyl)propan-2-ol separated off at the interface

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined organic extract

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with saturated NaCl solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over NaSO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

WAIT

|

Type

|

WAIT

|

|

Details

|

stored at 4° C. overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The crystals were filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

55 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=NC=CC(=C1)CC(=O)C1=CC=C(C=C1)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |